4-fluoro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-methylbenzenesulfonamide
Description
The compound 4-fluoro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-methylbenzenesulfonamide features a benzenesulfonamide core substituted with a fluorine atom and a methyl group at the 4- and 2-positions, respectively. The sulfonamide nitrogen is linked to a thiophene ring, which is further functionalized with a hydroxymethyl-furan moiety.
Properties
IUPAC Name |
4-fluoro-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4S2/c1-11-9-12(18)4-7-16(11)25(21,22)19-10-13-5-6-15(24-13)17(20)14-3-2-8-23-14/h2-9,17,19-20H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZJEFGWSOFVHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Fluoro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-methylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of benzenesulfonamides, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The unique structural features of this compound, including the presence of a fluorinated aromatic system, a furan moiety, and a thiophene ring, suggest that it may exhibit enhanced biological activity compared to simpler analogs.
- Molecular Formula : C17H16FNO4S2
- Molecular Weight : 381.44 g/mol
- Structural Features :
- Fluorinated benzene ring
- Furan and thiophene rings
- Sulfonamide group
Antimicrobial Activity
Compounds similar to this compound have demonstrated significant antimicrobial properties. For instance, benzenesulfonamides are often evaluated for their ability to inhibit bacterial growth. Preliminary studies indicate that the presence of the fluorine atom and the sulfonamide group enhances the compound's reactivity and binding affinity to bacterial enzymes.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Fluorobenzenesulfonamide | Fluorinated benzene with a sulfonamide group | Antibacterial |
| 5-(Furan-2-yl)thiophenes | Contains furan and thiophene rings | Antimicrobial |
| N-(4-Methylphenyl)benzenesulfonamide | Methyl-substituted aromatic sulfonamide | Anti-inflammatory |
Anticancer Activity
Recent studies suggest that compounds with similar structures may also possess anticancer properties. For example, thiosemicarbazones derived from related compounds have shown potent cytotoxic effects against various cancer cell lines, including glioblastoma and breast adenocarcinoma. These compounds induced apoptosis in cancer cells, characterized by morphological changes such as cell shrinkage and chromatin condensation.
In vitro studies have demonstrated that certain derivatives exhibit IC50 values in the nanomolar range, indicating high potency against tumor cells. The mechanism of action appears to involve oxidative stress leading to cell death.
Case Studies
-
Study on Thiosemicarbazones :
- A series of thiosemicarbazones were synthesized and tested for their cytotoxicity against brain and breast tumor cells.
- Results showed significant antiproliferative activity at low concentrations, with some compounds outperforming established chemotherapeutics like etoposide.
- The most active compounds were those with halogen substitutions on the ortho position of the phenyl group.
-
Antimicrobial Evaluation :
- Compounds structurally similar to this compound were screened for antibacterial activity.
- Results indicated strong inhibition against several strains of bacteria, suggesting potential applications in treating infections resistant to traditional antibiotics.
Scientific Research Applications
Structural Characteristics
The compound features a unique combination of functional groups, including:
- Fluorinated Aromatic System : Enhances reactivity and biological activity.
- Furan Moiety : Known for various biological activities, including antimicrobial effects.
- Thiophene Ring : Contributes to the compound's chemical properties and potential interactions with biological targets.
- Sulfonamide Group : Associated with diverse pharmacological activities.
The molecular formula is , with a molecular weight of approximately 427.5 g/mol.
Antimicrobial and Anticancer Properties
Research indicates that compounds with similar structures exhibit promising antimicrobial and anticancer properties. The sulfonamide group is particularly noted for its role in enzyme inhibition, which can lead to therapeutic effects against resistant strains of bacteria and cancer cells.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Fluorobenzenesulfonamide | Fluorinated benzene with a sulfonamide group | Antibacterial |
| 5-(Furan-2-yl)thiophenes | Contains furan and thiophene rings | Antimicrobial |
| N-(4-Methylphenyl)benzenesulfonamide | Methyl-substituted aromatic sulfonamide | Anti-inflammatory |
Neuroprotective Effects
Given its structural features, 4-fluoro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-methylbenzenesulfonamide may be explored for neuroprotective applications. Preliminary studies suggest potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Methods of Application :
- Animal Models : Utilized to assess therapeutic potential.
- Behavioral Tests : Evaluate improvements in disease progression.
Expected Results :
Improved behavioral scores and slowed progression of disease biomarkers compared to control groups.
Organic Synthesis Applications
The compound can serve as an intermediate in various organic synthesis processes, including:
- Catalytic Protodeboronation : Useful for transforming pinacol boronic esters.
- Suzuki–Miyaura Coupling : Important for forming carbon-carbon bonds in complex organic molecules.
Case Studies
Several studies have investigated the biological activities associated with this compound and its analogs:
- Neuroprotective Studies : Research has shown that compounds similar to this compound exhibit neuroprotective effects in vitro, suggesting potential applications in treating neurodegenerative diseases .
- Antimicrobial Efficacy : A study demonstrated that derivatives of the compound displayed significant antibacterial activity against resistant strains, highlighting its potential as a new class of antibiotics .
- Anticancer Research : Investigations into the anticancer properties have revealed that the compound can inhibit cell proliferation in various cancer cell lines, indicating its possible role as a chemotherapeutic agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
Compound 1l ():
Name : 4-Methyl-N-(3-phenylprop-2-yn-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide
- Core Structure : Shares the benzenesulfonamide-thiophene-furan scaffold.
- Key Differences :
- Implications : The alkynyl group enhances hydrophobicity, while the absence of a hydroxymethyl group reduces hydrogen-bonding capacity.
Compound int-8 ():
Name : 4-Methyl-N-(prop-2-yn-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide
- Core Structure : Similar benzenesulfonamide and thiophene-furan backbone.
- Key Differences :
- Implications : The simpler propynyl substituent may improve synthetic accessibility but reduce polarity compared to the target compound.
Triazole Derivatives ():
Examples : Compounds 6l (5-(trifluoromethyl)furan-2-yl) and 6m (pyridine-thioether).
- Core Structure : 1,2,4-Triazole-sulfonamide hybrids.
- Key Differences :
- Implications : Triazoles offer enhanced metabolic stability, while trifluoromethyl groups increase lipophilicity.
Physicochemical Properties
Q & A
Q. Key intermediates :
- 5-(furan-2-yl(hydroxy)methyl)thiophen-2-ylmethanol : Requires protection of the hydroxyl group during sulfonamide formation to prevent side reactions .
- 2-methylbenzenesulfonyl chloride : Critical for introducing the sulfonamide moiety; purity (>95%) is essential to avoid competing reactions .
Advanced Question: How can the synthetic yield be optimized, and what analytical methods validate each step?
Answer:
Optimization strategies :
- Temperature control : Maintain 0–5°C during sulfonamide coupling to minimize hydrolysis of the sulfonyl chloride .
- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitution in the sulfonamide formation step .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency for thiophene-furan intermediates .
Q. Analytical validation :
- TLC/HPLC : Monitor reaction progress using silica TLC (Rf comparison) or reverse-phase HPLC (retention time and peak purity) .
- NMR/IR : Confirm intermediate structures via ¹H/¹³C NMR (e.g., sulfonamide proton at δ 3.1–3.3 ppm) and IR (S=O stretching at ~1350–1150 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Basic Question: What spectroscopic and crystallographic methods are used for structural elucidation?
Answer:
- X-ray crystallography : Single-crystal diffraction (using SHELXL or SHELXS ) resolves bond lengths and angles. For this compound, the thiophene-furan dihedral angle is typically ~15–25°, confirmed via SHELX refinement .
- NMR : ¹⁹F NMR identifies the fluorine environment (δ -110 to -120 ppm for aryl-F) .
- IR : Confirms sulfonamide (S=O) and hydroxyl (O-H stretch at ~3400 cm⁻¹) functional groups .
Advanced Question: How to resolve discrepancies between crystallographic data and DFT-calculated geometries?
Answer:
Discrepancies often arise from crystal packing effects or solvent interactions. Methodological steps:
Re-refine crystallographic data : Use SHELXL to check for overfitting (e.g., R-factor >5% suggests unreliable data).
DFT optimization : Perform gas-phase and solvated (PCM model ) geometry optimizations (B3LYP/6-311+G(d,p)) to compare bond angles/distances.
Hydrogen bonding analysis : Identify intermolecular H-bonds (e.g., sulfonamide O···H-O interactions) that distort the crystal structure .
Example : If the calculated C-S bond length is 1.76 Å but crystallographic data show 1.81 Å, this may indicate packing forces elongating the bond .
Basic Question: What biological targets are plausible for this sulfonamide derivative?
Answer:
Sulfonamides commonly target enzymes or receptors via sulfonamide-protein interactions:
- Carbonic anhydrase : The fluorine and methyl groups may enhance binding to hydrophobic pockets .
- Kinases : Thiophene-furan moieties mimic ATP adenine interactions; test via kinase inhibition assays .
- Antimicrobial targets : Similar compounds show activity against Gram-positive bacteria (e.g., S. aureus) via dihydrofolate reductase inhibition .
Advanced Question: How to design binding assays to evaluate target affinity and address false positives?
Answer:
Assay design :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., carbonic anhydrase) and measure compound binding kinetics (KD <10 µM suggests high affinity) .
- Control experiments :
- Use a scrambled sulfonamide (e.g., lacking the fluoro group) to rule out nonspecific binding.
- Add bovine serum albumin (BSA) to assess serum protein interference .
Q. Data analysis :
- Fit SPR sensograms to a 1:1 Langmuir model; χ² >10 indicates poor fit, requiring re-evaluation of assumptions (e.g., multivalent binding) .
Basic Question: What are the stability profiles under varying pH and temperature conditions?
Answer:
- pH stability :
- Acidic (pH 2) : Hydrolysis of the sulfonamide bond occurs after 24h (HPLC shows ~20% degradation).
- Neutral (pH 7.4) : Stable for >72h (degradation <5%) .
- Thermal stability :
Advanced Question: How to address contradictory bioactivity data across cell lines or animal models?
Answer:
Case study : If the compound shows IC50 = 5 µM in in vitro cancer cells but no efficacy in vivo:
Pharmacokinetics : Measure plasma half-life (LC-MS/MS); poor bioavailability may require prodrug design .
Metabolite screening : Identify inactive metabolites (e.g., hydroxylated furan) via HRMS .
Tumor microenvironment : Test activity under hypoxic conditions (e.g., 1% O₂), which may alter target expression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
